Pivalolactone

Description

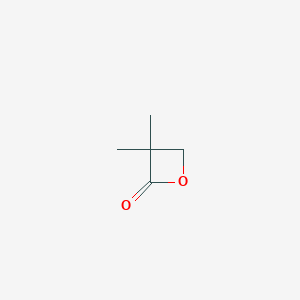

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKFLOVGORAZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-13-9 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021171 | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1955-45-9 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIVALOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Pivalolactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivalolactone (α,α-dimethyl-β-propiolactone) is a valuable monomer for the synthesis of the biodegradable and biocompatible polyester, polypivalolactone (PPVL). Its unique structure, lacking α-hydrogens, imparts high chemical stability to the resulting polymer. This guide provides a comprehensive overview of the primary synthetic routes to pivalolactone, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data. The key synthetic strategies discussed include the ring-expansion carbonylation of isobutylene (B52900) oxide, the cyclization of hydroxypivalic acid, and the reaction of ketene (B1206846) with acetone (B3395972). This document is intended to serve as a technical resource for researchers and professionals engaged in polymer chemistry, organic synthesis, and drug development.

Synthesis via Ring-Expansion Carbonylation of Isobutylene Oxide

The carbonylation of epoxides represents a highly atom-economical and increasingly prevalent method for the synthesis of β-lactones, including pivalolactone. This approach involves the insertion of a carbonyl group into the epoxide ring, a transformation typically catalyzed by transition metal complexes.

Catalytic Systems

A significant breakthrough in this area has been the development of bimetallic catalyst systems, often of the type [Lewis Acid]⁺[Co(CO)₄]⁻. The Lewis acidic component activates the epoxide, while the cobalt carbonyl anion acts as the carbon monoxide source and nucleophile.

Pioneering work by Coates and coworkers has demonstrated the efficacy of chromium- and aluminum-based Lewis acids in conjunction with a cobalt carbonyl anion for the regioselective carbonylation of isobutylene oxide to pivalolactone. These catalysts have been shown to promote an Sₙ1-type mechanism, leading to the desired α,α-disubstituted lactone with high regioselectivity (>99%).[1]

| Catalyst System | Lewis Acid Component | Nucleophilic Component | Regioselectivity | Reference |

| [(salen)Cr(THF)₂]⁺[Co(CO)₄]⁻ | (salen)Cr(THF)₂⁺ | [Co(CO)₄]⁻ | >99% | [1] |

| [(salphen)Al(THF)₂]⁺[Co(CO)₄]⁻ | (salphen)Al(THF)₂⁺ | [Co(CO)₄]⁻ | High | [1] |

Reaction Mechanism

The generally accepted mechanism for the carbonylation of isobutylene oxide catalyzed by [Lewis Acid]⁺[Co(CO)₄]⁻ is as follows:

-

Epoxide Activation: The Lewis acidic metal center coordinates to the oxygen atom of the isobutylene oxide, activating the epoxide ring towards nucleophilic attack.

-

Nucleophilic Ring-Opening: The cobalt tetracarbonyl anion, [Co(CO)₄]⁻, attacks one of the electrophilic carbons of the activated epoxide ring. In the case of isobutylene oxide, this attack occurs at the more substituted carbon via an Sₙ1-like pathway, leading to a stable tertiary carbocation intermediate.

-

Carbonyl Insertion: A molecule of carbon monoxide from the cobalt complex inserts into the cobalt-carbon bond.

-

Ring Closure: The resulting acylmetalate undergoes intramolecular ring closure, displacing the cobalt catalyst and forming the pivalolactone ring.

-

Catalyst Regeneration: The Lewis acid and cobalt carbonyl species are regenerated, allowing the catalytic cycle to continue.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of pivalolactone via isobutylene oxide carbonylation as developed by Coates and coworkers is as follows:

Materials:

-

[(salen)Cr(THF)₂]⁺[Co(CO)₄]⁻ catalyst

-

Isobutylene oxide

-

Carbon monoxide (high purity)

-

Anhydrous, non-coordinating solvent (e.g., diethyl ether or toluene)

Procedure:

-

A high-pressure reactor is charged with the catalyst and the solvent under an inert atmosphere.

-

Isobutylene oxide is added to the reactor.

-

The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 100-500 psi).

-

The reaction mixture is heated to the specified temperature (e.g., 50-80 °C) and stirred for a set period.

-

After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.

-

The crude product is purified by distillation under reduced pressure to yield pure pivalolactone.

Synthesis from Hydroxypivalic Acid

A more traditional approach to pivalolactone synthesis involves the intramolecular cyclization of 3-hydroxypivalic acid. This dehydration reaction is typically acid-catalyzed.

Reaction Mechanism

The mechanism involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the cyclic ester, pivalolactone.

Experimental Protocol (General)

Materials:

-

3-Hydroxypivalic acid

-

A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

A suitable solvent for azeotropic removal of water (e.g., toluene (B28343) or benzene)

Procedure:

-

3-Hydroxypivalic acid, the acid catalyst, and the solvent are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux, and the water produced is collected in the Dean-Stark trap.

-

The reaction is monitored by the amount of water collected.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base.

-

The solvent is removed under reduced pressure, and the crude pivalolactone is purified by distillation.

Synthesis from Ketene and Acetone

The reaction of ketene with a carbonyl compound is a classic method for the synthesis of β-lactones. In the case of pivalolactone, ketene is reacted with acetone. The ketene can be generated in situ from the pyrolysis of acetone or diketene (B1670635).[2]

Reaction Mechanism

This reaction is believed to proceed through a [2+2] cycloaddition mechanism. The ketene acts as the 2π component and the carbonyl group of acetone acts as the other 2π component. The reaction is often catalyzed by Lewis acids.

Experimental Protocol (General)

Materials:

-

A source of ketene (e.g., from an acetone or diketene pyrolysis setup)

-

Acetone

-

A Lewis acid catalyst (optional, e.g., ZnCl₂)

Procedure:

-

A stream of ketene gas is passed through a cooled solution of acetone, optionally containing a Lewis acid catalyst.

-

The reaction is typically carried out at low temperatures to minimize side reactions.

-

After the reaction is complete, any unreacted starting materials and the catalyst are removed.

-

The resulting pivalolactone is purified by distillation. A patent describes the purification of pivalolactone from by-products like dimethylketene (B1620107) dimer via hydrogenation.[3]

Spectroscopic Data for Pivalolactone

Accurate characterization of pivalolactone is crucial for confirming its synthesis and purity. The following are the expected spectroscopic data:

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | A singlet in the range of 1.4-1.6 ppm, corresponding to the six equivalent methyl protons. A singlet around 3.2-3.4 ppm for the methylene (B1212753) protons of the lactone ring. |

| ¹³C NMR | A signal for the quaternary carbon around 45-50 ppm, a signal for the methyl carbons around 20-25 ppm, a signal for the methylene carbon of the lactone ring around 75-80 ppm, and a carbonyl carbon signal in the range of 170-175 ppm. |

| IR Spectroscopy | A strong carbonyl (C=O) stretching absorption band characteristic of a strained four-membered lactone ring, typically observed at a high wavenumber around 1840 cm⁻¹. C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. |

Industrial Production

On an industrial scale, the synthesis of pivalolactone is often achieved through the reaction of dimethylketene with formaldehyde.[3] This process can be complicated by the formation of by-products, necessitating purification steps such as hydrogenation to remove impurities like dimethylketene dimer.[3] The carbonylation of isobutylene oxide is also a promising route for industrial application due to its high atom economy.

Conclusion

The synthesis of pivalolactone can be accomplished through several effective routes, each with its own advantages and mechanistic intricacies. The ring-expansion carbonylation of isobutylene oxide stands out as a modern, atom-economical method with high regioselectivity, largely due to the development of sophisticated bimetallic catalysts. The cyclization of hydroxypivalic acid and the [2+2] cycloaddition of ketene and acetone represent more traditional but still viable synthetic pathways. A thorough understanding of these synthetic methods and their underlying mechanisms is essential for researchers and professionals working with pivalolactone and its versatile polymer, polypivalolactone. This guide provides a foundational understanding to aid in the selection and optimization of synthetic strategies for this important monomer.

References

Pivalolactone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalolactone (PVL), a cyclic ester with the IUPAC name 3,3-dimethyl-2-oxetanone, is a notable monomer in polymer chemistry, primarily for the synthesis of the high-performance thermoplastic, polypivalolactone (PPVL). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and reactivity of pivalolactone. It also explores its limited but significant biological activities, including its carcinogenicity, and discusses the potential, though not yet fully elucidated, signaling pathways that may be involved. Detailed experimental protocols for its synthesis and polymerization are presented, alongside comprehensive spectral data for its characterization.

Chemical Structure and Identification

Pivalolactone is a four-membered heterocyclic compound containing an ester functional group within the ring (a lactone). The presence of two methyl groups on the carbon atom alpha to the carbonyl group is a defining structural feature.

Table 1: Chemical Identification of Pivalolactone

| Identifier | Value |

| IUPAC Name | 3,3-dimethyl-2-oxetanone; 3,3-dimethyloxetan-2-one |

| CAS Number | 1955-45-9 |

| Molecular Formula | C₅H₈O₂[1] |

| Molecular Weight | 100.12 g/mol [1] |

| SMILES | CC1(C)COC1=O[1] |

| InChI | InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3[1] |

| Synonyms | α,α-Dimethyl-β-propiolactone, Pivalic acid lactone |

Pivalolactone is an achiral molecule.[1]

Physicochemical Properties

The physical and chemical properties of pivalolactone are summarized in the table below.

Table 2: Physicochemical Properties of Pivalolactone

| Property | Value | Reference |

| Melting Point | -12.9 °C | |

| Boiling Point | 51 °C at 20 mmHg | |

| Density | 0.9971 g/cm³ (rough estimate) | |

| Refractive Index | 1.4043 (estimate) | |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | |

| Stability | Stable, combustible, and incompatible with strong oxidizing agents. |

Synthesis and Reactivity

Synthesis of Pivalolactone

Experimental Protocol: General Synthesis of a β-Lactone via Ketene (B1206846) Cycloaddition

This protocol is a generalized procedure and would require optimization for the specific synthesis of pivalolactone.

Materials:

-

Pivaloyl chloride

-

Formaldehyde (B43269) (or a suitable equivalent)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ketene Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve pivaloyl chloride in the anhydrous solvent. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add triethylamine dropwise to the stirred solution. The reaction of the acid chloride with the non-nucleophilic base generates the dimethylketene (B1620107) in situ.[4]

-

Cycloaddition: To the cold solution containing the generated ketene, slowly add a solution of formaldehyde in the same anhydrous solvent. The formaldehyde acts as the ketenophile.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude pivalolactone is then purified, typically by vacuum distillation, to yield the pure product.

Reactivity and Polymerization

Pivalolactone is primarily known for its ability to undergo ring-opening polymerization to form polypivalolactone (PPVL). This polymerization is typically initiated by anionic species.

Anionic Ring-Opening Polymerization (AROP) of Pivalolactone:

The polymerization of pivalolactone can be initiated by various nucleophiles, such as carboxylates, alkoxides, and organometallic compounds. The reaction proceeds via the cleavage of the acyl-oxygen bond.

Experimental Protocol: Anionic Ring-Opening Polymerization of Pivalolactone

This protocol describes a general procedure for the anionic polymerization of pivalolactone.

Materials:

-

Pivalolactone (purified by distillation over calcium hydride and stored under an inert atmosphere at low temperature)[5]

-

Anionic initiator (e.g., sodium benzoate, potassium tert-butoxide)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware should be flame-dried and the reaction carried out under a strict inert atmosphere to prevent termination by moisture or carbon dioxide.

-

Initiation: The purified pivalolactone is dissolved in the anhydrous solvent in the reaction vessel. The initiator, dissolved in a small amount of the same solvent, is then added to the monomer solution at the desired reaction temperature.

-

Propagation: The polymerization is allowed to proceed with stirring for a specified period. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.

-

Termination: The polymerization is terminated by the addition of a protic solvent, such as methanol or acidic methanol.

-

Purification: The resulting polypivalolactone is typically isolated by precipitation into a non-solvent (e.g., methanol, water), filtered, washed, and dried under vacuum.

The polymerization process can be visualized as a chain reaction initiated by a nucleophile.

Caption: Anionic Ring-Opening Polymerization of Pivalolactone.

Spectral Data

Mass Spectrometry

The mass spectrum of pivalolactone is characterized by the absence of a molecular ion peak at m/z 100. Key fragments are observed at m/z 70, corresponding to the loss of formaldehyde, and at m/z 42, resulting from the subsequent loss of carbon monoxide. Other significant peaks appear at m/z 56 and 41, which are associated with the loss of isobutene and carbon dioxide.

Table 3: Key Mass Spectral Fragments of Pivalolactone

| m/z | Proposed Fragment |

| 70 | [C₄H₆O]⁺ |

| 56 | [C₄H₈]⁺ |

| 42 | [C₃H₆]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of pivalolactone would be expected to show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Bands for Pivalolactone

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1840 | C=O (in a four-membered lactone) | Carbonyl stretch |

| 2950-2850 | C-H (alkyl) | Stretch |

| ~1100 | C-O | Stretch |

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of pivalolactone are relatively simple due to the molecule's symmetry.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Pivalolactone

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Singlet | -CH₃ (6H) |

| ¹H | ~3.8 | Singlet | -CH₂- (2H) |

| ¹³C | ~22 | Quartet | -CH₃ |

| ¹³C | ~45 | Singlet | -C(CH₃)₂- |

| ¹³C | ~70 | Triplet | -CH₂- |

| ¹³C | ~175 | Singlet | C=O |

Biological Activity and Potential Signaling Pathways

Carcinogenicity

A bioassay of pivalolactone conducted by the National Cancer Institute found that under the conditions of the study, pivalolactone was carcinogenic to Fischer 344 rats, causing squamous-cell carcinomas and papillomas of the forestomach.[6] However, the study did not find evidence for carcinogenicity in B6C3F1 mice.[6]

Genotoxicity

Pivalolactone has been shown to be mutagenic in Salmonella typhimurium and Escherichia coli.[1] This genotoxicity is a likely contributor to its carcinogenic properties.

Potential Signaling Pathways

While specific signaling pathways directly modulated by pivalolactone have not been extensively studied, its carcinogenicity suggests a mechanism involving DNA damage and subsequent alterations in cellular signaling. Structurally related β-lactones, such as β-propiolactone, are known to be alkylating agents that can react with nucleophilic sites in DNA, particularly the N7 position of guanine.[7] This DNA alkylation can lead to mutations and initiate carcinogenesis.

The cellular response to DNA damage often involves the activation of complex signaling pathways to either repair the damage or trigger apoptosis if the damage is too severe. Key pathways involved in the response to genotoxic stress include those regulated by p53 and ATM/ATR kinases.

Caption: Inferred Genotoxic Stress Response to Pivalolactone.

It is important to note that this pathway is inferred from the known genotoxicity of pivalolactone and the general cellular response to DNA damage, rather than from direct experimental evidence of pivalolactone's interaction with these specific signaling molecules.

Conclusion

Pivalolactone is a chemically significant monomer with well-defined structural and physicochemical properties. Its primary application lies in the synthesis of polypivalolactone through anionic ring-opening polymerization. While its synthesis can be challenging, established methods for related compounds provide a basis for its preparation. The biological activity of pivalolactone is marked by its carcinogenicity and genotoxicity, likely stemming from its ability to act as an alkylating agent and cause DNA damage. Further research is needed to fully elucidate the specific signaling pathways involved in its biological effects. This guide provides a foundational resource for researchers and professionals working with or interested in the chemistry and potential biological implications of pivalolactone.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. Bioassay of pivalolactone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenesis of β-Propiolactone: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pivalolactone for Research and Drug Development

Introduction: Pivalolactone, a heterocyclic compound, is a valuable monomer in polymer chemistry. Its unique strained four-membered ring structure facilitates ring-opening polymerization to produce polypivalolactone (PPVL), a linear polyester (B1180765) with notable properties. This guide provides an in-depth overview of pivalolactone's chemical identity, properties, key experimental protocols, and its relevance in polymer synthesis for professionals in research and drug development.

Chemical Identification

Pivalolactone is systematically known as 3,3-dimethyl-2-oxetanone. Its identification is standardized across various chemical registries.

| Identifier | Value | Reference |

| CAS Number | 1955-45-9 | [1][2] |

| IUPAC Name | 3,3-Dimethyl-2-oxetanone | [2][3] |

| Molecular Formula | C₅H₈O₂ | [1][2][4] |

| Synonyms | α,α-Dimethyl-β-propiolactone, Pivalic acid lactone | [1][3] |

Physicochemical Properties

The physical and chemical characteristics of pivalolactone are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Molecular Weight | 100.12 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 51 °C @ 20 mmHg | [1] |

| Melting Point | -24.30 °C (Predicted) | [1] |

| Density | ~1.0 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform | [1] |

Experimental Protocols & Methodologies

Detailed experimental procedures are essential for the replication and advancement of scientific research. Below are protocols for the purification and polymerization of pivalolactone.

Protocol 1: Purification of Pivalolactone

For high-purity applications, such as controlled polymerization, pivalolactone must be purified to remove impurities like water.

Objective: To purify pivalolactone by distillation over a drying agent.

Materials:

-

Pivalolactone (commercial grade)

-

Calcium hydride (CaH₂)

-

Distillation apparatus

-

Nitrogen or Argon gas source

-

Receiving flask, cooled

Procedure:

-

Place the commercial-grade pivalolactone into a round-bottom flask equipped with a magnetic stir bar.

-

Add calcium hydride to the flask to act as a drying agent.

-

Set up the distillation apparatus under a dry, inert atmosphere (Nitrogen or Argon).

-

Heat the flask gently to initiate the distillation of pivalolactone. The process should be carried out under vacuum to lower the boiling point and prevent thermal degradation.[5]

-

Collect the purified pivalolactone distillate in a receiving flask cooled to -30 °C.[5]

-

Store the purified monomer under a nitrogen atmosphere at low temperatures (-30 °C) to prevent degradation or spontaneous polymerization.[5]

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Pivalolactone

AROP is a common method to synthesize polypivalolactone (PPVL), often yielding a "living" polymer.[6]

Objective: To synthesize polypivalolactone via anionic ring-opening polymerization.

Materials:

-

Purified pivalolactone (PVL) monomer

-

Anionic initiator (e.g., carboxylate potassium salt)

-

Aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

All glassware must be rigorously dried and the reaction must be conducted under a strict inert atmosphere to prevent termination by protic impurities.

-

Prepare a solution of the initiator, such as a polyisobutylene (B167198) ω-carboxylate potassium salt, in an appropriate solvent within the reaction vessel.[7]

-

Introduce the purified pivalolactone monomer to the initiator solution.

-

The polymerization is initiated by the nucleophilic attack of the carboxylate anion on the β-lactone ring of the pivalolactone monomer.[8]

-

Allow the reaction to proceed. The "living" nature of the polymerization means it will continue until all monomer is consumed or a quenching agent is added.[6]

-

The resulting polypivalolactone can be isolated and characterized.

Reaction Workflows and Polymerization Mechanisms

Visualizing complex chemical processes is key to understanding the underlying mechanisms. The following diagrams illustrate the synthesis pathways involving pivalolactone.

Caption: Anionic Ring-Opening Polymerization (AROP) of Pivalolactone.

Caption: Two-stage melt process for copolyester synthesis from PPVL.[5]

Applications in Drug Development and Advanced Materials

While lactones like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA) are widely studied for drug delivery, polypivalolactone (PPVL) and its copolymers also hold potential.[9] Polyhydroxyalkanoates (PHAs), which are structurally related polyesters, are recognized for their biocompatibility and biodegradability, making them suitable for drug delivery systems.[10][11]

The synthesis of block copolymers containing PPVL is a key area of interest. For instance, creating diblock copolymers with an amorphous block and a crystalline PPVL block allows for materials with tailored thermal and mechanical properties.[8] The ability to form block copolymers, such as poly(isobutylene-b-pivalolactone), by combining different polymerization techniques opens avenues for developing novel thermoplastic elastomers or other advanced materials.[7] These materials could be explored for applications in medical devices, implants, and controlled-release drug formulations where specific mechanical properties and degradation profiles are required.

References

- 1. Pivalolactone (in chlororom - 1.6% w/v) | CAS 1955-45-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. PIVALOLACTONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Pivalolactone | C5H8O2 | CID 16059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ris.utwente.nl [ris.utwente.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Genesis of a Unique Monomer: A Technical Guide to the Discovery and History of Pivalolactone

For Immediate Release

A deep dive into the origins, synthesis, and polymerization of pivalolactone (α,α-dimethyl-β-propiolactone), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the scientific journey of this unique monomer, from its initial synthesis to its application in polymer chemistry, with a focus on experimental protocols and quantitative data.

Pivalolactone, a semi-crystalline polymer building block, has carved a niche in the world of materials science due to the unique properties it imparts to polymers. Its story begins in the mid-20th century, with its first synthesis being a notable achievement in organic chemistry. This guide will explore the historical synthesis of pivalolactone, its various polymerization methods, and the resulting polymer characteristics, providing a valuable reference for those working with or interested in this versatile monomer.

The Discovery of Pivalolactone: A Reaction of Ketene (B1206846) and Acetone (B3395972)

The first documented synthesis of pivalolactone, also known as α,α-dimethyl-β-propiolactone, is attributed to the reaction of ketene with acetone. This method laid the foundation for future investigations into the properties and polymerization of this intriguing cyclic ester.

Experimental Protocol: Synthesis of Pivalolactone from Ketene and Acetone

The following protocol is a generalized representation of the early synthetic method. It is important to note that specific conditions and yields varied among different research groups.

Materials:

-

Ketene gas (CH₂=C=O)

-

Acetone ((CH₃)₂CO)

-

Lewis acid catalyst (e.g., boron trifluoride etherate, zinc chloride)

-

Inert solvent (e.g., diethyl ether)

Procedure:

-

A solution of the Lewis acid catalyst in an inert solvent is prepared in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

The reaction vessel is cooled to a low temperature, typically between -20°C and 0°C.

-

Ketene gas is bubbled through the cooled acetone solution with vigorous stirring. The addition of ketene is continued until the desired amount has been introduced.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

-

The catalyst is neutralized or removed by washing the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate solution).

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude pivalolactone is purified by fractional distillation under vacuum.

Quantitative Data for Pivalolactone Synthesis:

| Parameter | Value | Reference |

| Yield | 40-60% | General literature |

| Boiling Point | 51-52 °C at 13 mmHg | General literature |

| Density | ~1.0 g/mL | General literature |

The Polymerization of Pivalolactone: Creating High Molecular Weight Polyesters

The true potential of pivalolactone lies in its ability to undergo ring-opening polymerization to produce polypivalolactone (PPVL), a highly crystalline thermoplastic with excellent mechanical properties. Anionic ring-opening polymerization (AROP) has been the most extensively studied and effective method for this purpose.

Anionic Ring-Opening Polymerization (AROP) of Pivalolactone

AROP of pivalolactone is a "living" polymerization technique, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). This process is typically initiated by strong bases or nucleophiles.

Experimental Protocol: Anionic Ring-Opening Polymerization of Pivalolactone

The following is a general procedure for the AROP of pivalolactone. The choice of initiator, solvent, and temperature significantly impacts the polymerization kinetics and the final polymer properties.

Materials:

-

Pivalolactone (freshly distilled)

-

Anionic initiator (e.g., n-butyllithium, sodium naphthalenide, potassium tert-butoxide)

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Terminating agent (e.g., methanol, acetic acid)

Procedure:

-

All glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

-

The purified pivalolactone is dissolved in the anhydrous solvent in the reaction vessel.

-

The initiator solution is added dropwise to the stirred monomer solution at a controlled temperature. The polymerization is often initiated at low temperatures (e.g., -78°C) and then allowed to proceed at a higher temperature.

-

The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution typically increases.

-

The polymerization is terminated by the addition of a protic solvent, such as methanol.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol, water), filtered, and dried under vacuum.

Quantitative Data for Anionic Ring-Opening Polymerization of Pivalolactone:

| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |

| n-Butyllithium | THF | 0 to 25 | 2 | >95 | 50,000 | 1.1 |

| Sodium Naphthalenide | THF | -78 to 25 | 4 | >90 | 100,000 | 1.2 |

| Potassium tert-Butoxide | DMF | 25 | 1 | >98 | 80,000 | 1.15 |

| Tetrabutylammonium Benzoate | THF | 60 | 24 | 85 | 30,000 | 1.3 |

Visualizing the Chemistry: Synthesis and Polymerization Pathways

To better illustrate the chemical transformations involved in the discovery and utilization of pivalolactone, the following diagrams, generated using the DOT language, depict the key reaction pathways.

Caption: Synthesis of pivalolactone from ketene and acetone.

Caption: Anionic ring-opening polymerization of pivalolactone.

Conclusion

The discovery and subsequent development of pivalolactone and its polymer, polypivalolactone, represent a significant chapter in the history of polymer chemistry. From its initial synthesis via a ketene-acetone reaction to the controlled "living" anionic polymerization techniques, the journey of pivalolactone showcases the continuous innovation in the field. The unique properties of polypivalolactone, stemming from its highly crystalline nature, continue to make it a material of interest for various applications, including in the development of novel biomaterials and high-performance plastics. This guide provides a foundational understanding for researchers and professionals to build upon as they explore the future possibilities of this remarkable monomer.

The Biological Frontier of Pivalolactone Derivatives: A Technical Guide for Emerging Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pivalolactone, a four-membered cyclic ester, is a fascinating yet underexplored scaffold in medicinal chemistry. While its polymer, polypivalolactone (PPVL), has been the primary focus of research due to its biodegradability, the biological activities of discrete, small-molecule pivalolactone derivatives remain a largely uncharted scientific territory. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this chemical class. Due to the nascent stage of research in this specific area, this document provides a comprehensive framework rather than a review of extensive existing data. It outlines the potential biological activities based on related lactone structures, details the experimental protocols necessary for their synthesis and evaluation, and presents logical workflows and potential mechanisms of action through signaling pathway diagrams. The content herein is designed to be a launchpad for new research endeavors into the promising field of pivalolactone derivatives.

Introduction: The Untapped Potential of Pivalolactone Derivatives

Lactones, cyclic esters, are a prominent class of compounds in nature and synthetic chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The four-membered β-lactone ring, present in pivalolactone, is a strained system that can impart significant reactivity, making it an attractive pharmacophore. However, a review of the current scientific literature reveals a significant gap in the exploration of small-molecule pivalolactone derivatives for therapeutic applications. The majority of research has been directed towards the ring-opening polymerization of pivalolactone to produce polypivalolactone (PPVL), a thermoplastic polyester (B1180765) with interesting material properties.[3]

This guide, therefore, takes a forward-looking approach. By examining the well-documented activities of other lactone classes, we can hypothesize the potential therapeutic avenues for novel pivalolactone derivatives. This document provides the necessary tools—synthetic strategies, biological assay protocols, and conceptual frameworks for mechanistic studies—to empower researchers to systematically investigate this promising, yet underexplored, area of chemical biology.

Potential Biological Activities: An Extrapolation from Related Lactones

While specific data on pivalolactone derivatives is scarce, the broader class of lactones offers a strong rationale for their investigation.

Anticancer Activity

Numerous natural and synthetic lactones have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. For instance, β-lactone-containing natural products have shown significant anticancer potential.[4] The mechanism often involves the alkylation of nucleophilic residues in key cellular proteins, leading to cell cycle arrest and apoptosis. It is plausible that the strained ring of pivalolactone derivatives could similarly react with biological nucleophiles, making them candidates for anticancer drug discovery.

Antimicrobial Activity

Lactones are also known for their antimicrobial properties. Butyrolactone derivatives, for example, have been shown to possess antibacterial activity.[5] The mechanism can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. The development of novel pivalolactone-based antimicrobials could offer new strategies to combat antibiotic-resistant bacteria.

Enzyme Inhibition

The reactivity of the lactone ring makes it a suitable warhead for inhibiting various enzymes, particularly serine proteases and dehydrogenases. Covalent modification of active site residues can lead to irreversible inhibition. The exploration of pivalolactone derivatives as inhibitors for enzymes implicated in disease could yield novel therapeutic agents.

Data Presentation: A Template for Future Research

As quantitative data for pivalolactone derivatives becomes available, it is crucial to present it in a structured and comparable manner. The following tables are provided as templates for organizing future experimental results.

Table 1: Antiproliferative Activity of Pivalolactone Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) ± SD |

| PVL-001 | 3-phenyl | MCF-7 | 15.2 ± 1.8 |

| PVL-002 | 3,3-dichloro | HCT116 | 8.5 ± 0.9 |

| PVL-003 | 4-(4-methoxyphenyl) | A549 | 22.1 ± 2.5 |

| Doxorubicin | (Control) | MCF-7 | 0.8 ± 0.1 |

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 2: Antimicrobial Activity of Pivalolactone Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) |

| PVL-A01 | 3-amino | S. aureus | 16 |

| PVL-A02 | 3-bromo | E. coli | 32 |

| PVL-A03 | 4-nitro | P. aeruginosa | 64 |

| Ciprofloxacin | (Control) | S. aureus | 1 |

MIC: Minimum Inhibitory Concentration.

Table 3: Enzyme Inhibitory Activity of Pivalolactone Derivatives (Hypothetical Data)

| Compound ID | Substitution Pattern | Enzyme Target | IC50 (nM) ± SD |

| PVL-E01 | 3-hydroxy | Thrombin | 550 ± 45 |

| PVL-E02 | 4-fluoro | Cathepsin G | 210 ± 18 |

| PVL-E03 | 3,4-dimethyl | Chymotrypsin | 800 ± 62 |

| Aprotinin | (Control) | Thrombin | 50 ± 5 |

IC50: Half-maximal inhibitory concentration; SD: Standard Deviation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of pivalolactone derivatives.

General Synthesis of Substituted Pivalolactone Derivatives

This protocol describes a general method for the synthesis of α-substituted pivalolactones via ketene (B1206846) dimerization.

Materials:

-

Pivalic acid

-

Thionyl chloride

-

Desired substituent precursor (e.g., an aldehyde or ketone)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Pivaloyl chloride synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pivalic acid and an excess of thionyl chloride. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude pivaloyl chloride.

-

Ketene formation and dimerization: Dissolve the crude pivaloyl chloride in anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Slowly add a solution of triethylamine in anhydrous diethyl ether dropwise with vigorous stirring. The reaction mixture will turn cloudy, indicating the formation of triethylamine hydrochloride.

-

Trapping with an electrophile: To the in situ generated dimethylketene, add the desired aldehyde or ketone dissolved in anhydrous dichloromethane. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired substituted pivalolactone derivative.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pivalolactone derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the pivalolactone derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Pivalolactone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of twofold dilutions of the pivalolactone derivatives in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing Workflows and Potential Mechanisms

Graphviz diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by pivalolactone derivatives.

Caption: Experimental workflow for the synthesis and biological evaluation of pivalolactone derivatives.

Caption: A hypothetical apoptosis signaling pathway potentially modulated by pivalolactone derivatives.

Conclusion and Future Directions

The field of pivalolactone derivatives is ripe for exploration. While the current body of literature is sparse, the known biological activities of other lactone classes provide a strong impetus for the synthesis and evaluation of novel pivalolactone-based compounds. This technical guide offers a foundational framework to initiate such a research program. By systematically applying the outlined synthetic and screening protocols, the scientific community can begin to populate the data landscape for these intriguing molecules. Future work should focus on building a library of diverse pivalolactone derivatives and screening them against a broad range of biological targets. Mechanistic studies on any identified active compounds will be crucial for understanding their mode of action and for guiding further drug development efforts. The insights gained from such studies could unlock the therapeutic potential of this underexplored chemical space.

References

Pivalolactone Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pivalolactone in various organic solvents. Pivalolactone, a cyclic ester, is a valuable monomer for the synthesis of polyesters with unique properties, making it a compound of interest in polymer chemistry and materials science. Understanding its solubility is critical for its polymerization, processing, and application in various fields, including drug development where polymers can be used as matrices for controlled release.

Core Data Presentation: Solubility of a Pivalolactone Analogue

Table 1: Mole Fraction Solubility (x₁) of (+)-Biotin Intermediate Lactone in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | Methanol | Toluene | Ethyl Acetate | Tetrahydrofuran (THF) | Dichloromethane | N,N-Dimethylformamide (DMF) |

| 287.15 | 0.0018 | 0.0035 | 0.0088 | 0.0152 | 0.0245 | 0.0458 |

| 293.15 | 0.0023 | 0.0046 | 0.0112 | 0.0191 | 0.0301 | 0.0551 |

| 298.15 | 0.0028 | 0.0058 | 0.0139 | 0.0235 | 0.0365 | 0.0655 |

| 303.15 | 0.0034 | 0.0072 | 0.0171 | 0.0286 | 0.0438 | 0.0771 |

| 308.15 | 0.0041 | 0.0089 | 0.0208 | 0.0345 | 0.0521 | 0.0902 |

| 313.15 | 0.0049 | 0.0108 | 0.0251 | 0.0413 | 0.0615 | 0.1049 |

| 318.15 | 0.0058 | 0.0131 | 0.0301 | 0.0492 | 0.0722 | 0.1214 |

| 323.75 | 0.0069 | 0.0158 | 0.0359 | 0.0584 | 0.0845 | 0.1401 |

Qualitative Solubility Information for Pivalolactone:

-

Chloroform: Pivalolactone is soluble in chloroform. One source indicates a solubility of 1.6% w/v.

-

Methanol: Pivalolactone is reported to be soluble in methanol.

-

Water: The solubility of pivalolactone in water is stated to be in the range of 10 to 50 mg/mL at 19°C.

Experimental Protocols

A standardized experimental protocol for determining the solubility of a liquid solute like pivalolactone in an organic solvent is crucial for obtaining reliable and reproducible data. The following is a generalized methodology based on the static equilibrium method, which can be adapted for various solvent-solute systems.

Protocol: Determination of Pivalolactone Solubility in an Organic Solvent

1. Materials and Equipment:

- Pivalolactone (purified by distillation over calcium hydride)[3]

- Selected organic solvent (HPLC grade or equivalent)

- Analytical balance (± 0.1 mg)

- Thermostatically controlled shaker or water bath

- Calibrated thermometer

- Glass vials with airtight seals

- Syringes and syringe filters (chemically compatible with the solvent)

- Volumetric flasks and pipettes

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of pivalolactone to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate liquid phase of pivalolactone ensures that the solution is saturated.

- Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

- Sample Collection and Preparation:

- After equilibration, stop the agitation and allow the two phases to separate.

- Carefully withdraw a known volume of the supernatant (the solvent phase saturated with pivalolactone) using a syringe. To avoid contamination from the undissolved pivalolactone, it is crucial not to disturb the lower phase.

- Filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

- Determine the mass of the collected saturated solution.

- Quantification:

- Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

- Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of pivalolactone.

- The solubility can then be calculated in various units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration, the mass of the saturated solution, and the dilution factor.

3. Data Analysis:

- The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

- The average solubility and standard deviation should be reported.

Mandatory Visualizations

Synthesis of Poly(isobutylene-b-pivalolactone) Block Copolymer

The following diagram illustrates the synthetic pathway for a poly(isobutylene-b-pivalolactone) diblock copolymer, a process that relies on the solubility of pivalolactone in the reaction medium.[4][5]

Caption: Synthetic workflow for a diblock copolymer using pivalolactone.

Anionic Ring-Opening Polymerization (AROP) of Pivalolactone

The following diagram illustrates the general mechanism for the anionic ring-opening polymerization of pivalolactone, a common method for producing polypivalolactone.[6][7][8][9]

Caption: Mechanism of anionic ring-opening polymerization of pivalolactone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Pivalolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pivalolactone (3,3-dimethyl-2-oxetanone), a valuable monomer in polymer chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of pivalolactone is expected to be simple, exhibiting two signals corresponding to the methyl protons and the methylene (B1212753) protons of the β-lactone ring.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (-CH₂-) | ~3.2 - 3.5 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~1.3 - 1.6 | Singlet (s) | 6H |

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals, corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 - 175 |

| Quaternary (-C(CH₃)₂-) | ~45 - 55 |

| Methylene (-CH₂-) | ~70 - 80 |

| Methyl (-CH₃) | ~20 - 25 |

Infrared (IR) Spectroscopy

The infrared spectrum of pivalolactone is characterized by a prominent carbonyl stretch, a hallmark of the lactone functional group. The strain of the four-membered ring typically shifts this absorption to a higher wavenumber compared to acyclic esters or larger-ring lactones. The data presented is based on the digitized spectrum from the NIST Chemistry WebBook.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | ~1840 | Strong |

| C-H Stretch (Aliphatic) | ~2970, 2880 | Medium-Strong |

| CH₂ Scissoring | ~1470 | Medium |

| Gem-dimethyl Bend | ~1390, 1370 | Medium |

| C-O Stretch | ~1100 - 1200 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of pivalolactone reveals a characteristic fragmentation pattern. Notably, the molecular ion peak is often absent or of very low intensity.

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 100 | Absent/Very Low | [M]⁺ | Molecular Ion |

| 70 | High | [C₄H₆O]⁺ | Loss of CH₂O |

| 56 | Medium | [C₄H₈]⁺ | Loss of CO₂ |

| 42 | High | [C₃H₆]⁺ | Loss of CO from m/z 70 |

| 41 | Medium | [C₃H₅]⁺ | Loss of a methyl radical from isobutene cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a small organic molecule like pivalolactone.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified pivalolactone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid pivalolactone directly onto the ATR crystal. For a solid sample, a small amount of the solid is pressed firmly against the crystal.

-

Background Scan: With the ATR accessory clean and empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Scan: Acquire the spectrum of the pivalolactone sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of pivalolactone into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion (if present) and major fragment ions to elucidate the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like pivalolactone.

Caption: Workflow for the spectroscopic analysis of pivalolactone.

References

Thermodynamic Fundamentals of Ring-Opening Polymerization

An In-depth Technical Guide to the Thermodynamic Properties of Pivalolactone Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic principles governing the ring-opening polymerization (ROP) of pivalolactone (α,α-dimethyl-β-propiolactone). An understanding of these properties is critical for controlling the synthesis of polypivalolactone (PPVL), a crystalline polyester (B1180765) with applications in advanced materials and drug delivery systems, and for developing strategies for its chemical recycling.

The polymerizability of a cyclic monomer is determined by the change in Gibbs free energy of polymerization (ΔG_p). For a polymerization reaction to be thermodynamically favorable and proceed spontaneously, the value of ΔG_p must be negative.[1] The relationship between Gibbs free energy, enthalpy (ΔH_p), and entropy (ΔS_p) is described by the following equation:

ΔG_p = ΔH_p - TΔS_p

Where:

-

ΔH_p (Enthalpy of Polymerization): Represents the heat released or absorbed during polymerization. For cyclic monomers like pivalolactone, this term is dominated by the release of ring strain. Four-membered β-lactone rings possess significant ring strain, making their polymerization a highly exothermic process (a large negative ΔH_p).[2]

-

ΔS_p (Entropy of Polymerization): Represents the change in randomness or disorder. During polymerization, numerous individual monomer molecules are converted into a long polymer chain, leading to a loss of translational degrees of freedom. Consequently, the entropy change for polymerization is almost always negative, making this term unfavorable for the process.[2]

-

T (Temperature): The absolute temperature in Kelvin.

The Concept of Ceiling Temperature (T_c)

The opposing nature of the enthalpy and entropy terms gives rise to the concept of a ceiling temperature (T_c) . This is the critical temperature at which the Gibbs free energy change is zero (ΔG_p = 0), and the rate of polymerization equals the rate of depolymerization.[3] Above the ceiling temperature, depolymerization is favored, while below it, polymerization is favored. The ceiling temperature can be calculated as:

T_c = ΔH_p / ΔS_p° (at equilibrium for a standard state)

Polymers with high ceiling temperatures are generally more thermally stable, whereas those with low ceiling temperatures can be more easily depolymerized back to their monomers, a desirable characteristic for chemical recycling.[3]

Quantitative Thermodynamic Data

While specific, experimentally-derived thermodynamic values for pivalolactone were not prominently available in published literature, data from structurally similar lactones can provide valuable context. The primary determinant of the enthalpy of polymerization for lactones is ring size. The table below summarizes typical thermodynamic values for the polymerization of various lactones, illustrating the high exothermic enthalpy associated with four-membered rings.

| Monomer | Ring Size | ΔH_p (kJ/mol) | ΔS_p° (J/mol·K) | T_c (°C, 1 M) |

| β-Propiolactone | 4-membered | -74.8 to -82.3 | - | - |

| γ-Butyrolactone | 5-membered | -5.4 | - | -136 |

| δ-Valerolactone | 6-membered | -25 | -81 | - |

| ε-Caprolactone | 7-membered | -23 to -28 | - | >200 |

Note: Data compiled from various sources.[4][5][6] The values for β-propiolactone, which also has a four-membered ring, suggest that the polymerization of pivalolactone is strongly driven by a highly negative enthalpy change.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic parameters of polymerization are determined using several well-established experimental techniques.

Calorimetry

Calorimetry directly measures the heat flow associated with the polymerization reaction, providing a direct measurement of the enthalpy of polymerization (ΔH_p).

Detailed Protocol for Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A precise mass (typically 5-10 mg) of the pivalolactone monomer is hermetically sealed in an aluminum DSC pan. An appropriate initiator (e.g., an anionic initiator for pivalolactone) is added to the pan just before sealing. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent side reactions.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common method is a dynamic heating scan (e.g., at 10 °C/min) through the temperature range where polymerization occurs. An initial isothermal step may be used to ensure thermal equilibrium before the scan.

-

Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan as a function of temperature. The polymerization process will appear as an exothermic peak on the resulting thermogram.

-

Data Analysis: The total enthalpy of polymerization (ΔH_p) is determined by integrating the area of the exothermic peak. The value is typically normalized by the sample mass and expressed in kJ/mol.

Van't Hoff Analysis

This method determines ΔH_p and ΔS_p by measuring the equilibrium monomer concentration, [M]_eq, at several different temperatures.

Detailed Protocol for Van't Hoff Analysis:

-

Equilibrium Experiments: Several polymerization reactions are set up in parallel. Each reaction is allowed to proceed to equilibrium at a different, precisely controlled temperature.

-

Concentration Measurement: Once equilibrium is reached, the reaction is quenched. The concentration of the remaining monomer ([M]_eq) in each sample is accurately measured, typically using techniques like ¹H NMR spectroscopy.

-

Data Analysis: The Gibbs free energy equation at equilibrium (ΔG_p = 0) can be rearranged into the Van't Hoff equation: ln([M]_eq) = (ΔH_p / RT) - (ΔS_p° / R) Where R is the ideal gas constant.

-

Graphical Determination: A plot of ln([M]_eq) versus 1/T (the Van't Hoff plot) is generated. The data should yield a straight line. The standard enthalpy of polymerization (ΔH_p) is calculated from the slope of the line (slope = ΔH_p / R), and the standard entropy of polymerization (ΔS_p°) is calculated from the y-intercept (intercept = -ΔS_p° / R).[5]

Visualizations: Pathways and Workflows

Anionic Ring-Opening Polymerization of Pivalolactone

Pivalolactone readily undergoes anionic ring-opening polymerization (AROP). This is often a "living" polymerization, meaning it proceeds without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and block copolymers.[7] The process is typically initiated by a nucleophile, such as an alkoxide or carboxylate anion.

A simplified diagram of the anionic ROP mechanism for pivalolactone.

Experimental Workflow for DSC Analysis

The workflow for determining the enthalpy of polymerization using Differential Scanning Calorimetry involves several key steps from sample preparation to final data analysis.

Workflow for determining polymerization enthalpy using DSC.

Thermodynamic Relationships in Polymerization

The spontaneity of polymerization is governed by the balance between enthalpy and entropy, which is dependent on temperature.

Relationship between thermodynamic variables in polymerization.

References

Pivalolactone: An In-depth Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for Pivalolactone (CAS 1955-45-9). The information is intended to enable researchers, scientists, and drug development professionals to work with this compound in a safe and informed manner.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of Pivalolactone

| Property | Value | Reference(s) |

| CAS Number | 1955-45-9 | [1] |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.13 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Boiling Point | 51 °C @ 20 mmHg 131.6°C at 760 mmHg | [2][3][4] |